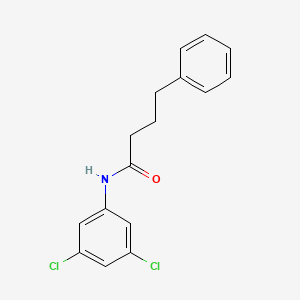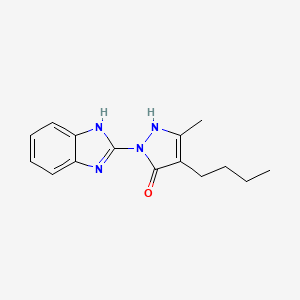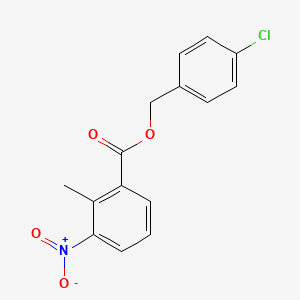
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons in the substantia nigra of the brain. This property has made MPTP a valuable tool for researchers studying Parkinson's disease and other disorders of the nervous system.
Wirkmechanismus
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is converted into a toxic metabolite called MPP+ in the brain, which selectively damages dopaminergic neurons by inhibiting complex I of the electron transport chain. This leads to the accumulation of reactive oxygen species and oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons by N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide leads to a decrease in dopamine levels in the brain, resulting in motor impairments and other symptoms characteristic of Parkinson's disease. N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to cause changes in other neurotransmitter systems, including the serotonin and noradrenaline systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is a valuable tool for studying Parkinson's disease and other disorders of the nervous system in animal models. However, there are limitations to its use, including the fact that it does not fully replicate the complexity and variability of human disease. Additionally, the toxicity of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can pose risks to researchers and animals working with the compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential treatments and therapies. Additionally, researchers may continue to study the mechanisms of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide toxicity and explore ways to mitigate its harmful effects.
Synthesemethoden
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of piperazine with various reagents such as acrylonitrile and thionyl chloride. The resulting product can then be further modified to create N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively used in scientific research to create animal models of Parkinson's disease. By selectively destroying dopaminergic neurons in the substantia nigra, N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can replicate many of the symptoms and characteristics of Parkinson's disease in animals. This has allowed researchers to study the disease in a controlled environment and test potential treatments and therapies.
Eigenschaften
IUPAC Name |
N-(2-methylprop-2-enyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-8(2)7-11-9(13)12-5-3-10-4-6-12/h10H,1,3-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUKVZDJXXTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-2-propen-1-yl)-1-piperazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)



![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)




![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)
![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)